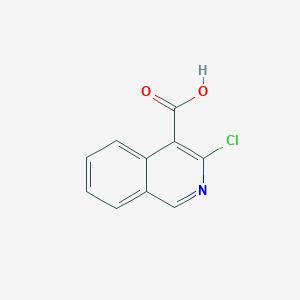
3-クロロイソキノリン-4-カルボン酸
説明
3-Chloroisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
科学的研究の応用
3-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
3-Chloroisoquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, which has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in various biological processes such as bone mineralization, lipid metabolism, and signal transduction .
Mode of Action
It is known that quinoline-4-carboxylic acid derivatives inhibit the activity of alkaline phosphatases . This inhibition likely occurs through the compound’s interaction with the enzyme’s active site, preventing the hydrolysis of phosphate esters .
Biochemical Pathways
The inhibition of alkaline phosphatases by 3-Chloroisoquinoline-4-carboxylic acid can affect various biochemical pathways. Alkaline phosphatases are involved in many biological processes, including bone mineralization, lipid metabolism, and signal transduction . Therefore, the inhibition of these enzymes can potentially disrupt these processes.
Result of Action
The inhibition of alkaline phosphatases by 3-Chloroisoquinoline-4-carboxylic acid can lead to various molecular and cellular effects. For instance, it can potentially disrupt bone mineralization, lipid metabolism, and signal transduction processes . The exact effects would depend on the specific type of alkaline phosphatase being inhibited and the physiological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloroisoquinoline-4-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with alkaline phosphatases
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions . Additionally, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal, can also be employed to produce isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of 3-Chloroisoquinoline-4-carboxylic acid typically involves large-scale synthesis using efficient catalytic systems. The use of metal catalysts and environmentally friendly processes, such as catalyst-free reactions in water, are preferred to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,4-dicarboxylic acid and its corresponding anhydride.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4), can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with different functional groups.
類似化合物との比較
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring, similar to isoquinoline.
Pyridine-3,4-dicarboxylic acid: A derivative formed through the oxidation of isoquinoline.
Uniqueness: 3-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
3-chloroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHFYBDMXNETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561718 | |
| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123695-38-5 | |
| Record name | 3-Chloroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main focus of the research paper "Synthesis and Reactions of Isoquinoline Derivatives. Part 5. Synthesis and Reactions of 3-Chloroisoquinoline-4-carboxylic Acids."?
A1: While the abstract doesn't provide specific reaction details, the title suggests that the paper focuses on the synthesis of 3-chloroisoquinoline-4-carboxylic acids and investigations into their subsequent chemical reactions. [] This likely involves exploring different reaction conditions, reagents, and potential products derived from this specific class of isoquinoline derivatives. The research aims to expand the knowledge of isoquinoline chemistry, potentially leading to new synthetic pathways and applications for these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)





![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


